Lucidumol B

Description

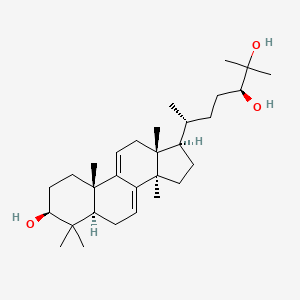

Structure

3D Structure

Properties

CAS No. |

107900-79-8 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(3S,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23-25,31-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,24+,25+,28-,29-,30+/m1/s1 |

InChI Key |

BLTRPNNWBNKAEH-LCWRUPSGSA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Research Findings on Lucidumol B

Isolation and Structural Characterization

This compound was isolated from the spores of Ganoderma lucidum. mdpi.comjst.go.jpsemanticscholar.org Its structure was elucidated using spectroscopic methods, confirming its identity as a lanostane-type triterpenoid (B12794562) with hydroxyl groups at the C-3β, C-24, and C-25 positions and double bonds at the C-7 and C-9(11) positions. mdpi.comjst.go.jpkoreascience.kr The specific stereochemistry at C-24 is identified as (24S). mdpi.comjst.go.jp

The chemical properties of this compound have been documented, including its appearance as a white powder and its molecular formula and weight. koreascience.kr Spectroscopic data, such as 1H and 13C NMR, are crucial for confirming its structure. koreascience.kr

Here is a summary of some key chemical properties of this compound:

| Property | Value | Source |

| Appearance | White powder | koreascience.kr |

| Molecular Formula | C₃₀H₅₀O₃ | koreascience.kr |

| Molecular Weight | 458.4 g/mol | koreascience.kr |

| PubChem CID | 10454475 | - |

| Isolated Source | Ganoderma lucidum spores | mdpi.comjst.go.jpsemanticscholar.org |

| Chemical Class | Lanostane-type triterpenoid | mdpi.comjst.go.jp |

| Structure Features | Hydroxyl groups at C-3β, C-24, C-25; Double bonds at C-7, C-9(11) | mdpi.comjst.go.jpkoreascience.kr |

| Stereochemistry | (24S) at C-24 | mdpi.comjst.go.jp |

Biological Activities

Research has explored the biological activities of this compound, primarily focusing on its effects against certain enzymes and cell lines in vitro.

One notable area of investigation has been the inhibitory effect of this compound on human immunodeficiency virus (HIV)-1 protease. Studies have reported that this compound exhibits significant anti-HIV-1 protease activity. frontiersin.orgjst.go.jpsemanticscholar.orgsci-hub.senih.gov This activity is considered important in the context of developing potential antiviral agents. frontiersin.org

This compound has also been evaluated for its cytotoxic activity against various cancer cell lines. Research indicates that this compound can show cytotoxic effects against certain human cancer cell lines, such as HL-60 (human promyelocytic leukemia) and HeLa (human cervical carcinoma) cells. koreascience.kr

The reported in vitro biological activities of this compound include:

| Activity | Target/Cell Line | Reported Effect | Source |

| Anti-HIV-1 Protease | HIV-1 protease | Significant inhibitory activity (IC₅₀ 50 µM) | frontiersin.orgjst.go.jpsemanticscholar.orgsci-hub.senih.gov |

| Cytotoxicity | HL-60 cancer cell line | Cytotoxic activity (IC₅₀ 1.6 µM) | koreascience.kr |

| Cytotoxicity | HeLa cancer cell line | Cytotoxic activity (IC₅₀ 2.0 µM) | koreascience.kr |

| Neuroprotective Activity | H₂O₂ or aging-Aβ-induced SH-SY5Y cells | Evaluated, but less potent than other compounds | nih.gov |

Note: IC₅₀ values indicate the concentration of the compound required for 50% inhibition or cytotoxicity.

These research findings highlight this compound as a bioactive triterpenoid from Ganoderma lucidum with demonstrated in vitro effects, particularly concerning viral enzymes and cancer cells.

Biosynthetic Pathways of Lucidumol B

General Triterpenoid (B12794562) Biosynthesis in Ganoderma Species

The biosynthesis of triterpenoids in Ganoderma species primarily proceeds via the mevalonic acid (MVA) pathway. semanticscholar.orgresearchgate.netscirp.orgscirp.orgmdpi.comencyclopedia.pubplos.orgmdpi.comnih.govresearchgate.netthescipub.com This pathway is a fundamental route for the production of isoprenoids, which are diverse natural products including sterols and triterpenoids. thescipub.comthescipub.comjmb.or.krtandfonline.com

Mevalonic Acid (MVA) Pathway as the Primary Route

The mevalonic acid pathway in Ganoderma begins with acetyl-CoA. Through a series of enzymatic reactions, acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). scirp.orgmdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.net These five-carbon units are the fundamental building blocks for all isoprenoids. The condensation of IPP and DMAPP, followed by further additions of IPP units, leads to the formation of farnesyl diphosphate (B83284) (FPP), a fifteen-carbon precursor. scirp.orgmdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.nettandfonline.com FPP is a crucial branch point intermediate in isoprenoid biosynthesis, serving as a precursor for various classes of terpenoids, including the triterpenoids. thescipub.comtandfonline.com In the pathway leading to triterpenoids, two molecules of FPP are condensed to form squalene (B77637), a thirty-carbon acyclic precursor. scirp.orgscirp.orgmdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.netthescipub.com Squalene is then epoxidized to 2,3-oxidosqualene (B107256), which undergoes cyclization catalyzed by lanosterol (B1674476) synthase to form lanosterol. scirp.orgscirp.orgmdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.net Lanosterol serves as the key cyclic precursor (the lanostane (B1242432) skeleton) from which various Ganoderma triterpenoids, including Lucidumol B, are derived through subsequent oxidation, reduction, cyclization, and rearrangement reactions. semanticscholar.orgresearchgate.netscirp.orgscirp.org

Key Enzymatic Steps in this compound Formation

Squalene Synthase (SQS) Activity

Squalene synthase (SQS) is a crucial enzyme in the triterpenoid biosynthetic pathway. semanticscholar.orgnih.govresearchgate.netthescipub.comjmb.or.kr It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. scirp.orgscirp.orgmdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.netthescipub.com SQS is considered a key branch-point enzyme controlling the metabolic flux towards triterpenoids and sterols. thescipub.comjmb.or.kr Studies in Ganoderma lucidum have characterized the gene encoding SQS (Gl-SQS), and its expression levels have been shown to correlate with triterpenoid production during different growth stages. jmb.or.kr For instance, the expression level of Gl-SQS was found to be relatively low in early mycelial growth, increasing as the culture matured and reaching a relatively high level in mushroom primordia, correlating with increased triterpenoid content. jmb.or.kr

Lanosterol Synthase (LS) Activity

Lanosterol synthase (LS), also known as 2,3-oxidosqualene lanosterol cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. semanticscholar.orgscirp.orgnih.govresearchgate.netthescipub.com This is a pivotal step as it generates the characteristic four-ring lanostane skeleton, the precursor for lanostane-type triterpenoids like this compound. semanticscholar.orgresearchgate.netscirp.orgscirp.org The gene encoding LS has been cloned and identified in Ganoderma lucidum. encyclopedia.pubmdpi.comnih.govthescipub.com Overexpression of the LS gene has been shown to increase the content of ganoderic acids, indicating its importance in the biosynthesis of lanostane triterpenoids. encyclopedia.pubnih.gov

Farnesyl Diphosphate Synthase (FPPS) Regulation

Farnesyl diphosphate synthase (FPPS), also referred to as FPS, catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form farnesyl diphosphate (FPP). nih.govresearchgate.netthescipub.comtandfonline.com As FPP is the direct precursor for squalene synthesis, FPPS activity directly impacts the substrate availability for the triterpenoid pathway. thescipub.comtandfonline.com FPPS is considered a crucial enzyme in the isoprenoid pathway, and its genetic manipulation can affect the accumulation of triterpenoids. tandfonline.com The expression of the FPPS gene in G. lucidum has been studied, and its transcript levels can be influenced by factors such as methyl jasmonate, which is known to induce triterpenoid production. scirp.orgmdpi.comtandfonline.com Overexpression of the homologous FPPS gene has been shown to increase the production of ganoderic acid. encyclopedia.pubresearchgate.net

Genetic and Molecular Regulation of Triterpenoid Biosynthesis

The production of triterpenoids in G. lucidum is a complex process regulated at multiple genetic and molecular levels. Understanding these regulatory mechanisms is crucial for enhancing the yield of valuable compounds like this compound through metabolic engineering.

Identification and Characterization of Biosynthetic Genes

Key genes involved in the MVA pathway, the central route for triterpenoid backbone synthesis in G. lucidum, have been identified and characterized. These include genes encoding crucial enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl diphosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS, also known as 2,3-oxidosqualene lanosterol cyclase or OSC). nih.govnih.gov Studies have shown that the expression levels of these key genes can significantly influence the content of triterpenoids.

Beyond the core MVA pathway enzymes, cytochrome P450 (CYP450) genes are also recognized as playing a significant role in the biosynthesis of triterpenoids in G. lucidum. nih.gov These enzymes are typically involved in the later stages of biosynthesis, catalyzing various oxidation and hydroxylation reactions that modify the lanosterol skeleton to produce the diverse range of triterpenoids. nih.gov The G. lucidum genome contains a large number of predicted CYP450 genes, with studies identifying specific CYP450s potentially correlated with or involved in triterpenoid biosynthesis. nih.gov

Research utilizing techniques such as transcriptomics and targeted metabolomics has been instrumental in identifying differentially expressed genes (DEGs) at various growth stages of G. lucidum that correlate with triterpenoid accumulation. This integrated analysis helps pinpoint candidate genes involved in the biosynthetic pathway and its regulation.

Transcriptional Regulation Mechanisms

Transcriptional regulation plays a vital role in controlling the biosynthesis of triterpenoids in G. lucidum. Various transcription factors (TFs) have been identified that influence the expression of genes in the triterpenoid biosynthetic pathway.

Studies have characterized several TF families in G. lucidum, including CCHC, C2H2, Zn2Cys6, GCN5, PHD, SET, and HDAC, with some confirmed to be involved in regulating triterpenoid synthesis. For instance, the bHLH transcription factor GlbHLH5 has been identified as a positive regulator of triterpenoid biosynthesis, significantly increasing triterpenoid accumulation and upregulating key enzyme genes like HMGR, SQS, and LS when overexpressed. Conversely, silencing GlbHLH5 has been shown to reduce triterpenoid biosynthesis.

Elicitors, such as methyl jasmonate (MeJA), have been demonstrated to induce triterpenoid production in G. lucidum. MeJA treatment can lead to the upregulation of key biosynthetic genes like HMGR, MVD, FPS, SQS, and OSC, as well as influence the expression of MeJA-responsive transcription factors that regulate the pathway. Calcium ions have also been reported to enhance triterpenoid biosynthesis, potentially through the involvement of transcription factors like CRZ1 and AreA.

The correlation between the expression profiles of certain TFs and the content of total triterpenoids across different growth stages of G. lucidum further highlights their regulatory roles. Some TFs show positive correlations with triterpenoid content, while others exhibit negative correlations.

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering strategies have been explored to enhance the production of triterpenoids in G. lucidum. These approaches often focus on manipulating the expression of key genes in the biosynthetic pathway and regulatory transcription factors.

Overexpression of key enzyme genes in the MVA pathway has shown promise in increasing triterpenoid yields. For example, overexpression of a truncated HMGR gene led to a significant increase in ganoderic acid content and the accumulation of intermediates like squalene and lanosterol. Overexpression of LS has also been reported to enhance ganoderic acid elevation.

Manipulating transcription factors is another strategy to modulate triterpenoid production. Overexpression of positive regulatory TFs, such as GlbHLH5, has been shown to increase triterpenoid accumulation. Additionally, strategies involving the overexpression of proteins like VeA–VelB velvet and LaeA have been found to upregulate secondary metabolism, potentially impacting triterpenoid production.

Advanced genetic engineering techniques, including CRISPR/Cas9, are being implemented in G. lucidum to facilitate targeted gene editing for optimizing metabolic pathways. These technologies offer potential for silencing inhibitory genes or activating specific genes involved in triterpenoid biosynthesis to improve yields.

Furthermore, integrating metabolic engineering with optimized fermentation conditions, the addition of elicitors, and novel bioprocessing strategies can collectively contribute to enhanced triterpenoid production in G. lucidum.

Structure Activity Relationship Sar Studies of Lucidumol B and Analogous Lanostane Triterpenoids

Elucidation of Essential Structural Determinants for Biological Activity

Research into lanostane (B1242432) triterpenoids, including those from Ganoderma species, highlights that the biological activity is closely linked to their structural characteristics, including the presence and position of functional groups, the configuration of the ring system, and modifications to the side chain mdpi.comontosight.ainih.gov. For instance, studies on cytotoxic lanostane triterpenoids from G. lucidum have investigated the relationship between structure and activity against cancer cell lines like MDA-MB-231 and HepG2 nih.govresearchgate.net. These studies provide insights into which parts of the lanostane scaffold and which substituents are crucial for exerting cytotoxic effects nih.govresearchgate.net.

Comparative Analysis of Lucidumol B Bioactivities with Related Triterpenes

Comparing the biological activities of this compound with those of structurally similar lanostane triterpenoids helps to pinpoint the influence of specific structural differences. This compound itself has shown cytotoxic activity against certain cancer cell lines researchgate.net. Studies on related triterpenoids provide a broader context for understanding the SAR within this class of compounds.

Positional and Stereochemical Isomerism Effects

The position and stereochemistry of functional groups on the lanostane skeleton can significantly impact biological activity. While specific comparative data for this compound positional and stereochemical isomers were not extensively detailed in the search results, SAR studies on other triterpenoids demonstrate this principle. For example, modifications to the C-3 hydroxyl group in pentacyclic triterpenoids like oleanolic acid and ursolic acid can lead to altered inhibitory effects and selectivity against enzymes like human carboxylesterase 1 (hCE1) nih.govfrontiersin.org. The relative configuration of a hydroxyl group, such as at C-15 in certain lanostane-type triterpenoids from Ganoderma applanatum, has been shown to affect anti-adipogenesis activity mdpi.com.

Influence of Side Chain Modifications on Activity

Modifications to the side chain at C-17 of the lanostane core are known to influence the biological activity of triterpenoids. Studies on various triterpenoids have shown that alterations to the side chain, such as oxidation or changes in double bond positions, can impact activity nih.govnih.gov. For example, the presence of a carboxyl group in the side chain of ganoderic acid DM was found to be essential for its 5α-reductase inhibitory activity nih.gov. Similarly, for aldose reductase inhibitory activity, the carboxyl group in the side chain is crucial, and a double bond moiety in the side chain can improve activity nih.gov. While direct comparisons involving this compound's side chain modifications were not prominent, the general principle within lanostane triterpenoids suggests that the nature and modifications of the C-17 side chain are important determinants of biological activity.

Contribution of Specific Functional Groups (e.g., Hydroxyl, Keto, Carbonyl)

The presence and position of hydroxyl, keto, and carbonyl groups are critical for the biological activities of lanostane triterpenoids. For instance, the cytotoxicity of lucidumol D, a lanostane triterpenoid (B12794562) related to this compound, against cancer cells was found to be enhanced by the presence of a carbonyl function at C-11 nih.gov. Studies on other triterpenoids also highlight the importance of these functional groups. For example, the introduction of a carbonyl group at the C-3 site in certain pentacyclic triterpenoids increased selectivity towards hCE1 nih.govfrontiersin.org. In lanostane triterpenoids from G. applanatum, carbonyl at C-3 and carbonyl or hydroxyl at C-15 were suggested as crucial active functionalities for anti-adipogenesis effects mdpi.com. The significance of 3β- and 7α-hydroxylation has also been indicated for the anti-tuberculosis activity of certain lanostane triterpenoids researchgate.net.

Computational and In Silico Approaches in SAR Analysis

Computational and in silico methods play an increasingly important role in understanding the SAR of triterpenoids, complementing experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build models that relate the biological activity of compounds to their molecular descriptors acs.orgpreprints.org. These models can help predict the activity of new or untested compounds and provide insights into the structural features that are important for activity nih.govresearchgate.netpreprints.org. 3D-QSAR models have been built and analyzed for cytotoxic lanostane-type triterpenoids from G. lucidum to predict their anti-cancer activity nih.govresearchgate.netresearchgate.net. These models utilize parameters based on the three-dimensional structure of the molecules to correlate structural properties with observed biological effects researchgate.netresearchgate.net. QSAR analysis of triterpenoids, including lanostane derivatives, can offer insights into the steric and electrostatic properties that influence their interaction with biological targets nih.gov.

Preclinical Pharmacological Investigations of Lucidumol B

In Vitro Cellular Models for Bioactivity Assessment

Cellular models are utilized to evaluate the direct effects of Lucidumol B on various biological processes, including viral replication and cancer cell proliferation.

Antiviral Efficacy Studies

Research has explored the potential of this compound to inhibit viral enzymes crucial for replication.

Inhibition of HIV-1 Protease

This compound has demonstrated inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1) protease. jst.go.jpresearchgate.netresearchgate.net HIV-1 protease is an enzyme essential for the life cycle of HIV, involved in the cleavage of viral polyproteins into functional proteins. rcsb.org Studies have shown that this compound, along with other triterpenes from G. lucidum, can significantly inhibit HIV-1 protease activity. jst.go.jpresearchgate.netresearchgate.net Reported IC50 values for this compound's inhibitory effect on HIV-1 protease range from 20 to 90 µM. jst.go.jpresearchgate.netmdpi.comnih.gov This suggests a potential mechanism by which this compound could interfere with HIV replication.

Potential Antiviral Activity against Coronavirus Proteases

While direct experimental data on this compound's activity against coronavirus proteases is limited in the provided search results, some studies have explored the potential of Ganoderma compounds, including this compound, as inhibitors of SARS-CoV-2 main protease through in silico (molecular docking) approaches. nih.govuts.edu.au These in silico studies suggest a potential binding affinity of this compound to the SARS-CoV-2 main protease, indicating a theoretical basis for potential antiviral activity against coronaviruses. nih.govuts.edu.au For instance, one in silico study reported a binding energy for this compound against SARS-CoV-2 main protease, suggesting it as a potential inhibitor. nih.gov

Anti-Proliferative and Cytotoxic Activities in Cancer Cell Lines

This compound has been investigated for its ability to inhibit the growth and induce death of various cancer cell lines.

Investigations in Hematological Malignancies (e.g., HL-60, K562, CA46)

Studies have evaluated the cytotoxic effects of this compound on hematological malignancy cell lines. This compound has been tested against cell lines such as HL-60 (human promyelocytic leukemia), K562 (human chronic myelogenous leukemia), and CA46 (human Burkitt's lymphoma). researchgate.netnih.govresearchgate.net While some studies isolating multiple compounds from G. lucidum have shown cytotoxic activity against these cell lines, the specific contribution and potency of isolated this compound can vary. researchgate.netnih.govresearchgate.net For example, one study isolated this compound along with other compounds and tested their cytotoxicity against these cell lines. researchgate.netnih.gov The results indicated that another isolated compound, not this compound, showed cytotoxicity against HL-60 and CA46 cell lines with reported IC50 values. researchgate.netnih.gov Research on Ganoderma lucidum extracts and other triterpenoids has shown anti-proliferative effects and induction of apoptosis in leukemia and lymphoma cell lines, suggesting the potential for compounds like this compound to contribute to these effects, although specific data for isolated this compound in some of these studies are not explicitly detailed in the provided snippets. nih.govmedwinpublishers.commdpi.comresearchgate.net

Studies in Solid Tumor Cell Lines (e.g., HepG2, SW480, SMMC-7221, MDA-MB-231, HCT116)

The cytotoxic activity of this compound has also been assessed in a panel of solid tumor cell lines. These include HepG2 (human hepatocellular carcinoma), SW480 (human colorectal adenocarcinoma), SMMC-7221 (human hepatocellular carcinoma), MDA-MB-231 (human breast adenocarcinoma), and HCT116 (human colorectal carcinoma). researchgate.netmdpi.comnih.govuts.edu.aunih.govresearchgate.netmdpi.comchemfaces.commdpi.com Similar to studies in hematological malignancies, research often involves the isolation of multiple compounds from G. lucidum, and the cytotoxic effects of this compound are evaluated within this context. researchgate.netnih.govresearchgate.netchemfaces.com While some studies report on the cytotoxic activities of isolated compounds against these cell lines, the specific IC50 values or detailed findings for this compound across all these lines are not consistently provided in the search results. researchgate.netnih.govresearchgate.netchemfaces.com However, the inclusion of this compound in panels of compounds tested against these cell lines indicates its relevance in the investigation of G. lucidum's anti-cancer properties against solid tumors. researchgate.netmdpi.comnih.govuts.edu.aunih.govresearchgate.netmdpi.comchemfaces.commdpi.com Research on Ganoderma lucidum extracts and other triterpenoids has demonstrated anti-proliferative and cytotoxic effects on various solid tumor cell lines, including those listed, suggesting that this compound may contribute to these observed activities. mdpi.comnih.govnih.govnih.govingentaconnect.comfrontiersin.orgfrontiersin.org

Here is a summary of some reported in vitro data for this compound and other G. lucidum triterpenes:

| Compound | Activity | Cell Line / Target | IC50 / Finding | Source(s) |

| This compound | HIV-1 Protease Inhibition | HIV-1 Protease | 20-90 µM | jst.go.jpresearchgate.netmdpi.comnih.gov |

| This compound | Potential Inhibition | SARS-CoV-2 Main Protease | In silico binding energy reported | nih.govuts.edu.au |

| This compound | Cytotoxicity | K562, HL-60, CA46, HepG2, SW480, SMMC-7221 | Tested, specific IC50 for this compound not consistently reported in snippets | researchgate.netnih.govresearchgate.net |

Enzymatic Inhibition Studies

Enzymatic inhibition is a key area of pharmacological investigation, exploring the ability of a compound to block the activity of specific enzymes involved in biological processes.

5α-Reductase Inhibitory Activity

5α-reductase is an enzyme involved in the metabolism of steroids, including the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Inhibition of this enzyme has been explored as a therapeutic strategy for conditions such as benign prostatic hyperplasia (BPH). Studies investigating the 5α-reductase inhibitory activity of triterpenoids isolated from Ganoderma lucidum have been conducted. While this compound has been isolated during fractionation guided by 5α-reductase inhibitory activity, the potent inhibitory effects were attributed to other compounds such as ganoderic acid DM. researchgate.netgavinpublishers.com The presence of a C-3 carbonyl group and a C-26 α,β-unsaturated carbonyl group was found to be characteristic of many of the inhibitory compounds isolated from G. lucidum. gavinpublishers.com Although G. lucidum extracts and certain triterpenoids from this source have demonstrated 5α-reductase inhibitory activity, specific data detailing the direct inhibitory activity of this compound on this enzyme are not extensively reported in the available literature. researchgate.netgavinpublishers.compharm.or.jpresearchgate.net

Anti-Inflammatory Mechanism Investigations

Triterpenoids from Ganoderma lucidum have demonstrated anti-inflammatory properties through various mechanisms. sci-hub.secaldic.comnih.govscielo.brmdpi.comresearchgate.netfrontiersin.org These mechanisms can involve the modulation of inflammatory mediators and signaling pathways. For example, lucidumol A, another triterpenoid (B12794562) from G. lucidum, has shown significant anti-inflammatory activities in RAW264.7 cells by modulating inflammation-associated marker genes and cytokines. researchgate.net Triterpenes derived from G. lucidum have been shown to decrease the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in macrophages. researchgate.net These findings suggest that triterpenoids, including potentially this compound, can exert anti-inflammatory effects by influencing the production of key inflammatory molecules and the activity of immune cells involved in the inflammatory response.

Mechanistic Elucidation of Biological Actions at the Cellular Level

Understanding the cellular mechanisms underlying the biological effects of compounds like this compound is crucial for evaluating their therapeutic potential. Preclinical studies have investigated how Ganoderma lucidum constituents interact with intracellular signaling pathways and induce programmed cell death.

Modulation of Intracellular Signaling Pathways (e.g., MAP Kinases, NF-κB, Akt/P-Akt)

Ganoderma lucidum extracts and compounds have been shown to modulate various intracellular signaling pathways critical for cellular processes such as proliferation, survival, and inflammation. These pathways include the Mitogen-Activated Protein Kinase (MAPK) pathways, Nuclear Factor-kappa B (NF-κB), and the Akt/PI3K pathway. d-nb.infosci-hub.secaldic.comnih.govscielo.brportlandpress.comresearchgate.netnih.govufpr.br Triterpenoids, as a class, are reported to target pathways like NF-κB, STAT3, and PI3K/AKT/mTOR in the context of cancer signaling. caldic.com Studies indicate that G. lucidum extracts can affect the phosphorylation of MAPK molecules such as JNK, c-Jun, and p38, which are involved in cellular stress responses. nih.gov Furthermore, G. lucidum extract has been shown to decrease the mRNA expression of components related to NF-κB signaling and inhibit the release of pro-inflammatory mediators. nih.gov The Akt/NF-κB pathway is known to play a significant role in cancer cell survival and resistance. researchgate.net Akt-dependent regulation of NF-κB is controlled by mTOR. While these studies highlight the impact of G. lucidum constituents on these pathways, specific detailed data on the direct modulation of these pathways solely by this compound is less available in the provided snippets. However, its classification as a triterpenoid suggests its potential involvement in these complex signaling networks.

Induction of Programmed Cell Death (Apoptosis) Pathways

Induction of programmed cell death, or apoptosis, is a critical mechanism by which some compounds exert anti-cancer effects. Apoptosis is a highly regulated process characterized by distinct morphological changes and biochemical events, ultimately leading to cell death. wikipedia.orgnih.govmhmedical.com Ganoderma lucidum extracts and various compounds isolated from it have been shown to induce apoptosis in different cell lines. nih.govd-nb.inforesearchgate.netsci-hub.secaldic.commdpi.comresearchgate.net Triterpenoids from G. lucidum are reported to induce apoptosis, potentially via mitochondria-dependent pathways, and activate the caspase cascade, a series of proteases that execute the apoptotic program. sci-hub.se Activation of caspases leads to DNA fragmentation and degradation of cellular proteins. wikipedia.orgnih.gov G. lucidum extracts have been observed to trigger apoptosis by affecting cell cycle regulators and inhibiting survival pathways like the Akt/mTOR pathway. d-nb.info Defective apoptotic processes are implicated in various diseases, including cancer, where insufficient apoptosis can lead to uncontrolled cell proliferation. wikipedia.orgnih.govmhmedical.com While the general ability of G. lucidum triterpenoids to induce apoptosis is recognized, specific detailed studies focusing exclusively on the apoptotic mechanisms triggered by this compound were not prominently featured in the provided information.

Inhibition of Cell Migration and Invasion

Preclinical studies have explored the effects of this compound on cellular processes, including migration and invasion, which are critical in various physiological and pathological contexts, such as cancer metastasis. Research has indicated that this compound can influence the migratory behavior of certain cell lines. Specifically, this compound has been found to significantly inhibit cell migration in the human esophageal squamous cell carcinoma cell line KYSE30. nih.gov Further examination suggested that the inhibition of cell migration by certain compounds, including lucidumones B-H from Ganoderma lucidum, might be linked to the downregulation of N-cadherin. nih.gov

While studies on Ganoderma lucidum extracts or other related compounds have shown effects on cell invasion mdpi.comnih.govresearchgate.netsemanticscholar.org, specific detailed findings solely on this compound's inhibitory effects on cell invasion were not prominently available in the consulted literature.

Data Table: Effect of this compound on Cell Migration

| Cell Line | Effect on Migration | Key Finding | Source |

| KYSE30 | Inhibitory | Significantly inhibited cell migration. nih.gov | nih.gov |

Note: Data is based on available information focusing specifically on this compound.

In Vivo Preclinical Research Models

In vivo preclinical research models are essential for evaluating the potential efficacy of compounds in a complex biological system and understanding their effects on disease progression. These models, often utilizing animals, allow researchers to study the systemic impact of a compound, its pharmacokinetics, and pharmacodynamics in a living organism. researchgate.netnih.govsciencemediacentre.orgibtbioservices.comcelerion.comclinicalleader.com Murine animal models are frequently used in preclinical in vivo studies across multiple research areas, including those investigating disease progression and potential therapeutic efficacy. researchgate.net

Analytical Methodologies for Detection and Quantification of Lucidumol B

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for separating lucidumol B from complex matrices, such as extracts of Ganoderma lucidum, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and detection of triterpenoids, including this compound, in Ganoderma lucidum researchgate.netcabidigitallibrary.org. HPLC offers high separation efficiency, simplicity, and sensitivity cabidigitallibrary.org.

Studies have utilized semi-preparative HPLC systems for the isolation and purification of this compound from fractions of Ganoderma lucidum extracts koreascience.kr. For instance, purification of a fraction using a semi-preparative HPLC system with an isocratic solvent system of 80% MeOH in H2O + 0.1% trifluoroacetic acid (flow rate 5 mL/min) over 90 minutes, with UV detection at 254 nm and a YMC Pak ODS-A column (20 × 250 mm, 5 μm particle size), resulted in the isolation of several compounds, including those with retention times suitable for triterpenoids koreascience.kr.

Analytical HPLC methods are also employed for the quantitative analysis of triterpenes in Ganoderma lucidum. These methods often involve reversed-phase C18 columns and gradient elution with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic additive like phosphoric acid or acetic acid researchgate.netnih.govmedicinacomplementar.com.brfrontiersin.orgnih.gov. UV detection at wavelengths such as 254 nm is common for triterpenoids due to the presence of chromophores in their structures koreascience.krresearchgate.netfrontiersin.org.

For example, a standard HPLC method for the determination of ganoderic acid A and ganoderic acid D, other triterpenoids found in G. lucidum, utilized a SHIMADZU Shim-pack GIST C18 column (4.6 mm × 250 mm, 5 μm) with a detection wavelength of 254 nm, column temperature of 30°C, injection volume of 20 μL, and a flow rate of 0.8 mL/min. The mobile phases were acetonitrile and 0.2% acetic acid aqueous solution, employing a gradient elution program frontiersin.org. While this specific study focused on ganoderic acids A and D, similar methodologies are applicable to the analysis of this compound, given its structural similarity as a triterpenoid (B12794562).

Quantitative analysis of triterpenes in G. lucidum using HPLC-UV has shown good linearity and recovery rates for various compounds researchgate.netcabidigitallibrary.org. A method for the analysis of triterpene constituents used a RP-C18 column with acetonitrile-water (37:63) as the mobile phase at a flow rate of 1.0 mL·min⁻¹ and detection at 254 nm, demonstrating good linearity and recovery for several ganoderic and lucidenic acids researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the identification and quantification power of mass spectrometry nih.govscispace.comresearchgate.net. LC-MS provides high sensitivity and selectivity, making it particularly useful for the analysis of complex natural product extracts where multiple compounds with similar properties may be present nih.govresearchgate.net.

LC-MS methods have been developed for the detection and identification of triterpenoids in Ganoderma lucidum, including this compound nih.govscispace.com. The mass fragmentation patterns obtained from LC-MS analysis can help confirm the identity of compounds separated by chromatography nih.gov. For instance, APCI mass spectra of ganoderic acids have shown characteristic fragmentation patterns, such as the loss of 130 Da, representing the cleavage of the αβ bond (C20–C22) from the C=O in the side chain nih.gov. While this specific fragmentation relates to ganoderic acids, mass spectrometry provides unique fingerprints for different triterpenoids like this compound.

LC-MS/MS (tandem mass spectrometry) offers even greater selectivity and sensitivity for the simultaneous quantification of multiple triterpenoids nih.govresearchgate.net. A sensitive and selective LC-MS/MS method has been developed for the simultaneous analysis of several ganoderic acids in Ganoderma lucidum, utilizing an atmospheric pressure chemical ionization (APCI) interface operating in negative and positive ionization mode via single within-run polarity switching nih.gov. Quantitation was performed using selective reaction monitoring (SRM) mode nih.gov. Such methods can be adapted for the specific detection and quantification of this compound.

LC-MS has also been used in chromatographic fingerprinting for the quality control of Ganoderma lucidum extracts, allowing for the tentative identification of common peaks based on their retention times and mass spectral data nih.gov.

Spectroscopic Techniques for Quantitative Characterization

Spectroscopic techniques play a vital role in the structural elucidation and quantitative characterization of this compound. While chromatographic methods are essential for separation and can be coupled with spectroscopic detectors (like UV in HPLC-UV or the MS detector in LC-MS), standalone spectroscopic techniques provide detailed information about the compound's structure and can be used for quantification if a suitable chromophore or detectable property is present.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is a primary technique for determining the detailed structure of isolated compounds like this compound koreascience.krnih.govscilit.comfigshare.com. Analysis of the chemical shifts and coupling patterns in NMR spectra provides information about the types and connectivity of atoms in the molecule koreascience.kr. For this compound, ¹H-NMR and ¹³C-NMR data have been reported, contributing to the confirmation of its structure koreascience.kr.

Mass Spectrometry (MS), as discussed in the context of LC-MS, is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation koreascience.krscilit.comfigshare.com. Electron Ionization Mass Spectrometry (EIMS) has been used to determine the molecular ion peak of this compound, for example, m/z 458.4 [M]⁺ for C₃₀H₅₀O₃ koreascience.kr.

Infrared (IR) spectroscopy can provide information about the functional groups present in this compound, such as hydroxyl and carbonyl groups scilit.comresearchgate.net. UV detection, commonly used in HPLC, relies on the presence of chromophores that absorb UV light at specific wavelengths, enabling the detection and quantification of this compound during chromatographic analysis koreascience.krresearchgate.netfrontiersin.org.

While spectroscopic techniques like NMR and standalone MS are primarily used for structural elucidation and confirmation of isolated compounds, UV detection in HPLC is routinely used for quantitative analysis based on the Beer-Lambert Law, relating absorbance to concentration.

Development of Chromatographic Fingerprinting for Quality Control

Chromatographic fingerprinting is a valuable approach for the quality control and authentication of herbal products, including Ganoderma lucidum koreascience.krnih.gov. This technique involves generating a characteristic chromatographic profile of an extract, which represents the chemical composition of the sample nih.gov. By comparing the fingerprints of different batches or samples to a reference standard fingerprint, variations in composition can be identified, helping to ensure consistency and quality.

HPLC has been widely used to develop chromatographic fingerprints for Ganoderma lucidum extracts nih.gov. These fingerprints typically show a series of peaks corresponding to various compounds present in the extract, including triterpenoids like this compound nih.govcabidigitallibrary.org. The retention times and relative intensities of these peaks constitute the fingerprint.

The development of a chromatographic fingerprint involves analyzing multiple batches of Ganoderma lucidum from different origins to identify common peaks that are characteristic of the species nih.gov. For instance, an HPLC fingerprinting method for the quality control of Ganoderma lucidum identified 19 common peaks, with some tentatively identified using LC-MS nih.gov. While this compound might be one of these peaks, its specific inclusion in a standard fingerprint depends on its consistent presence and detectability.

Chromatographic fingerprinting, often coupled with chemometric methods, can be used to differentiate Ganoderma species and evaluate the quality of G. lucidum based on the profiles of their triterpenoid content researchgate.netsciopen.com. This approach provides a comprehensive chemical profile beyond the quantification of a single compound.

Method Validation and Optimization for this compound Analysis

Method validation is a critical process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose gmp-compliance.orgrrml.roudea.edu.co. For the analysis and quantification of this compound, validation parameters typically include selectivity, accuracy, precision, linearity, sensitivity (limit of detection and limit of quantification), and stability gmp-compliance.orgrrml.ro.

Selectivity: The method should be able to differentiate this compound from other components in the sample matrix, including structurally similar triterpenoids gmp-compliance.org. Chromatographic separation is key to achieving selectivity.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the reproducibility of the measurements gmp-compliance.orgrrml.ro. These are typically assessed by analyzing quality control (QC) samples containing known concentrations of this compound rrml.ro.

Linearity: The method's response should be directly proportional to the concentration of this compound over a defined range udea.edu.co. This is established by analyzing a series of standards at different concentrations and generating a calibration curve researchgate.netgmp-compliance.org.

Sensitivity: The limit of detection (LOD) is the lowest concentration of this compound that can be detected, while the limit of quantification (LOQ) is the lowest concentration that can be reliably quantified nih.govgtfch.org.

Stability: The stability of this compound in the sample matrix and in analytical solutions over time and under different storage conditions needs to be evaluated gmp-compliance.orggtfch.org.

Method optimization involves adjusting parameters of the analytical technique (e.g., mobile phase composition, flow rate, column temperature in HPLC) to achieve optimal separation, sensitivity, and peak shape for this compound frontiersin.org. This iterative process ensures the method performs effectively for the specific analyte and matrix.

Q & A

Basic Research Question: What are the primary methods for structural elucidation of Lucidumol B, and how do they ensure accuracy?

This compound's structure is determined through a combination of high-resolution mass spectrometry (HR-ESI-MS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

- HR-ESI-MS : Provides exact molecular weight (e.g., 456.360345 Da) and molecular formula (C₂₄H₃₈O₅) .

- ¹H/¹³C NMR and 2D NMR (COSY, HSQC, HMBC) : Identifies functional groups (e.g., hydroxyl, acetyl) and confirms stereochemistry. For instance, the α-hydroxy and β-D-xylopyranoside moieties in this compound are resolved via coupling constants and NOESY correlations .

- Comparison with analogs : Cross-referencing spectral data with structurally similar compounds (e.g., Lucidumol A, Ganodermanondiol) ensures consistency .

Basic Research Question: How is this compound extracted and purified from Ganoderma lucidum, and what are the critical quality control parameters?

- Extraction :

- Quality control :

Advanced Research Question: How should researchers design in vitro experiments to evaluate this compound’s anticancer activity while minimizing confounding factors?

- Cell line selection : Use colorectal cancer (CRC) cell lines (e.g., HCT116, SW480) and inflammatory models (e.g., RAW264.7 macrophages) based on prior bioactivity evidence .

- Dosage optimization : Conduct dose-response assays (e.g., 1–50 μM) to identify IC₅₀ values. Include positive controls (e.g., 5-FU for cytotoxicity) .

- Mechanistic assays :

- Data validation : Triplicate experiments with ANOVA for statistical significance (p<0.05) .

Advanced Research Question: How can contradictions in bioactivity data between this compound and its analogs (e.g., Lucidumol A) be resolved?

- Comparative structural analysis : Identify functional group differences (e.g., hydroxylation patterns) using molecular docking to predict binding affinities to targets like NF-κB .

- Dose-matched experiments : Replicate studies under identical conditions (e.g., 10 μM in CRC cells) to isolate structure-activity relationships .

- Meta-analysis : Systematically review literature (e.g., anti-inflammatory IC₅₀ values) to contextualize discrepancies .

Advanced Research Question: What methodologies are recommended for comparative studies of this compound and synthetic triterpenoid analogs?

- Synthetic analogs : Introduce modifications (e.g., esterification of hydroxyl groups) to enhance bioavailability.

- Bioactivity screening : Parallel testing in apoptosis (Annexin V/PI staining) and oxidative stress (ROS detection) assays .

- Pharmacokinetic profiling : Use LC-MS/MS to compare plasma half-life and tissue distribution in murine models .

Hypothesis-Driven Research: How to formulate a hypothesis linking this compound’s anti-inflammatory effects to its chemopreventive potential?

- Literature synthesis : Prior studies show this compound suppresses TNF-α/IL-6 in macrophages, which are implicated in tumor microenvironment modulation .

- Hypothesis : "this compound inhibits CRC progression via dual modulation of cancer cell apoptosis and macrophage-mediated inflammation."

- Experimental validation : Co-culture models of CRC cells and macrophages to assess crosstalk .

Data Interpretation: How should researchers contextualize this compound’s bioactivity within existing triterpenoid literature?

- Comparative tables : Tabulate IC₅₀ values, structural features, and targets (e.g., this compound vs. Ganoderic acids) .

- Mechanistic overlap : Highlight shared pathways (e.g., NF-κB inhibition) but note unique effects (e.g., this compound’s potency at lower doses) .

- Limitations : Address gaps (e.g., lack of in vivo data) and propose follow-up studies .

Pharmacokinetics Study Design: What protocols ensure reliable assessment of this compound’s bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.